

# Commercial suppliers and availability of Vildagliptin-13C5,15N.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vildagliptin-13C5,15N

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## Vildagliptin-13C5,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vildagliptin-13C5,15N**, a stable isotopelabeled internal standard essential for the accurate quantification of Vildagliptin in complex biological matrices. This document details its commercial availability, mechanism of action, and provides exemplary experimental protocols for its use in research and development.

### Introduction to Vildagliptin and Isotopic Labeling

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4][5] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Vildagliptin enhances pancreatic islet cell function, leading to improved glycemic control.[1][2][3][4]

In drug development, pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical for establishing the safety and efficacy profile of a drug. These studies require highly accurate and precise bioanalytical methods to quantify the drug and its metabolites in biological samples. Stable isotope-labeled compounds, such as **Vildagliptin-13C5,15N**, are the gold standard for use as internal standards in mass spectrometry-based assays. Their identical chemical and



physical properties to the unlabeled analyte, but distinct mass, allow for correction of matrix effects and variations in sample processing and instrument response, ensuring the highest level of accuracy in quantification.

### Commercial Availability of Vildagliptin-13C5,15N

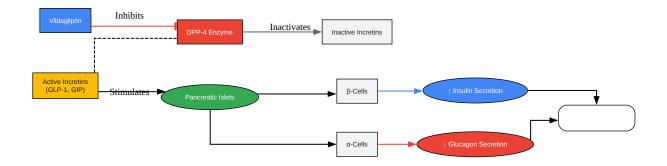
**Vildagliptin-13C5,15N** is available from several specialized chemical suppliers. The following table summarizes key information from various commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Supplier	Product Code/Catal og No.	CAS Number	Molecular Formula	Purity/Isoto pic Enrichment	Pack Sizes
Biosynth	FV179554	1044741-01- 6	C12 <sup>13</sup> C5H25N2	Not specified	1 mg, 2 mg, 5 mg, 10 mg
MedChemEx press	HY-14291S1	1044741-01- 6	C <sub>12</sub> <sup>13</sup> C <sub>5</sub> H <sub>25</sub> N <sub>2</sub>	Not specified	1 mg, 5 mg
Acanthus Research	V-01211-02	1044741-01- 6	C12 <sup>13</sup> C5H25N2	Not specified	Contact for pricing
Shimadzu	C715	1044741-01- 6	C12 <sup>13</sup> C5H25N2	Min. 98% purity, 99% <sup>13</sup> C, 98% <sup>15</sup> N	1 mg
Simson Pharma Limited	V220005	Not Available	C12 <sup>13</sup> C5H25N2	Not specified	In stock, contact for sizes
USBiological (via Lucerna- Chem AG)	468664-1MG, 468664- 10MG	1044741-01- 6	C12 <sup>13</sup> C5H25N2	Highly Purified	1 mg, 10 mg
Lab- Chemicals.C om	Not specified	1044741-01- 6	C12 <sup>13</sup> C5H25N2	98%, +98 atom% <sup>13</sup> C	Contact for sizes



#### **Mechanism of Action: DPP-4 Inhibition Pathway**

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones. By blocking DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP, which in turn leads to a glucosedependent increase in insulin secretion from pancreatic  $\beta$ -cells and a decrease in glucagon secretion from pancreatic  $\alpha$ -cells. This dual action helps to regulate blood glucose levels.[1][2][3][4][5]



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Vildagliptin's DPP-4 inhibition pathway.

#### **Application in Research: Experimental Protocols**

The primary application of **Vildagliptin-13C5,15N** is as an internal standard for quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic studies that measure drug concentrations in biological fluids like plasma over time.[6][7]

## Representative Protocol: Quantification of Vildagliptin in Human Plasma using LC-MS/MS



This protocol describes a general method for the extraction and quantification of Vildagliptin from human plasma.

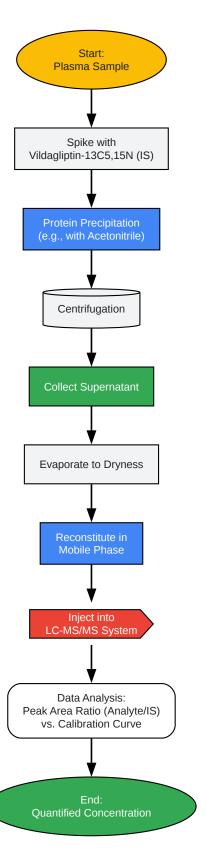
- 1. Materials and Reagents:
- Vildagliptin analytical standard
- Vildagliptin-13C5,15N (Internal Standard, IS)
- Human plasma (with K2EDTA as anticoagulant)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade, e.g., Milli-Q)
- 2. Preparation of Stock and Working Solutions:
- Vildagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Vildagliptin in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Vildagliptin-13C5,15N** in methanol.
- Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL).
   Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
- 3. Sample Preparation (Protein Precipitation):
- To a 1.5 mL microcentrifuge tube, add 100  $\mu$ L of plasma sample (calibrator, quality control, or unknown study sample).
- Add 20 μL of the internal standard working solution (e.g., 100 ng/mL) and vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.



- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex to mix and inject a portion (e.g., 5-10 μL) into the LC-MS/MS system.
- 4. LC-MS/MS Conditions (Illustrative):
- LC System: A standard UHPLC system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
  - Vildagliptin transition: e.g., m/z 304.2 → 155.1
  - Vildagliptin-13C5,15N transition: e.g., m/z 310.2 → 160.1 (Note: The exact mass difference accounts for 5 <sup>13</sup>C atoms and 1 <sup>15</sup>N atom).



• Data Analysis: Quantify Vildagliptin by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.





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Bioanalytical workflow for Vildagliptin.

#### **Synthesis Overview**

The synthesis of Vildagliptin typically involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[8][9][10] The synthesis of the isotopically labeled **Vildagliptin-13C5,15N** would follow a similar chemical route. The isotopic labels would be introduced by using starting materials or reagents enriched with <sup>13</sup>C and <sup>15</sup>N at specific positions. For example, labeled L-proline or chloroacetyl chloride could be used to incorporate the isotopes into the pyrrolidine-carbonitrile fragment. The complexity and cost of these labeled starting materials are the primary drivers of the final product's cost.

#### Conclusion

**Vildagliptin-13C5,15N** is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical development. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The commercial availability from multiple suppliers facilitates its procurement for research purposes. Understanding its application in validated experimental workflows and the underlying mechanism of action of the parent drug are key to its effective use in advancing diabetes research and drug development.

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- To cite this document: BenchChem. [Commercial suppliers and availability of Vildagliptin-13C5,15N.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585061#commercial-suppliers-and-availability-of-vildagliptin-13c5-15n]

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